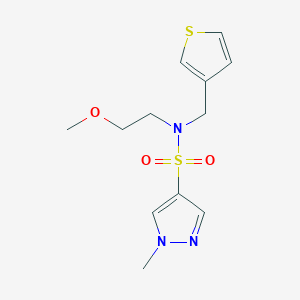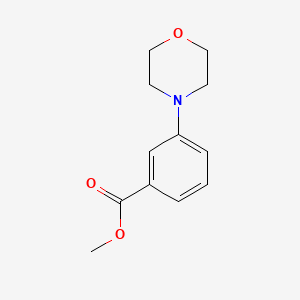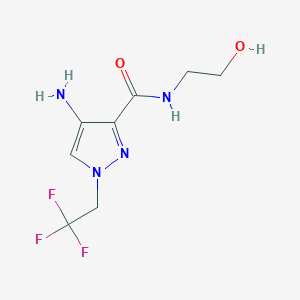![molecular formula C10H10ClNO2 B2760709 N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide CAS No. 2411304-49-7](/img/structure/B2760709.png)
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide, also known as CHMP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. CHMP is a synthetic compound that belongs to the class of organic compounds known as phenols. It is a white crystalline powder that has a melting point of 123-125°C.
作用機序
The mechanism of action of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide is not fully understood. It is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects in Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. In Alzheimer's disease, it inhibits the formation of amyloid-beta plaques. In Parkinson's disease, it protects dopaminergic neurons from degeneration. N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a relatively simple chemical structure, which makes it easy to study. However, one limitation of using N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide to make it more efficient and cost-effective.
合成法
The synthesis of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide involves the reaction between 2-chloro-5-hydroxybenzaldehyde and propargylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The product is then purified by recrystallization to obtain pure N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide.
科学的研究の応用
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In Alzheimer's disease, N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been shown to protect dopaminergic neurons from degeneration.
特性
IUPAC Name |
N-[(2-chloro-5-hydroxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-10(14)12-6-7-5-8(13)3-4-9(7)11/h2-5,13H,1,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCKRUCUVGERBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2760629.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate](/img/structure/B2760631.png)

![7-heptyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2760641.png)




